2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one
Description
2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a benzylamino-methyl substituent at the 2-position of the heterocyclic core.
Properties
IUPAC Name |
2-[(benzylamino)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16-13-8-4-5-9-14(13)18-15(19-16)11-17-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOOKCLRLNBGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224437 | |
| Record name | 2-[[(Phenylmethyl)amino]methyl]-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143993-14-0 | |
| Record name | 2-[[(Phenylmethyl)amino]methyl]-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143993-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(Phenylmethyl)amino]methyl]-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of benzylamine with a suitable quinazolinone precursor. One common method involves the condensation of benzylamine with 2-formyl-3,4-dihydroquinazolin-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The benzylamino group in the target compound increases molecular weight (265.31 g/mol) compared to ethylamino (203.24 g/mol) and isopropylamino (217.27 g/mol) analogs. This enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Its higher molecular weight (279.34 g/mol) and predicted pKa (6.21) suggest moderate basicity, affecting ionization under physiological conditions.
- Synthetic Accessibility: Ethylamino and isopropylamino derivatives are commercially available in high purity (≥99%) , whereas the benzylamino analog may require custom synthesis.
Pharmacological Implications
While direct activity data for 2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one are lacking, insights can be drawn from related compounds:
- Triazoloquinazolinones (e.g., 4-benzyl-1-substituted analogs) exhibit potent H1-antihistaminic activity (IC₅₀: 0.82–1.24 µM) due to interactions with histamine receptors .
- 3-Benzyl-2-methylquinazolin-4(3H)-one lacks aminoalkyl side chains, which may limit its interaction with amine-sensitive targets like neurotransmitter receptors.
Biological Activity
2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Exhibiting significant efficacy against a range of pathogens.
- Anticancer Activity : Showing potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Enzyme Inhibition : Particularly as a potential inhibitor of dihydrofolate reductase (DHFR) and various protein kinases.
The biological activity of 2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways for cell proliferation, such as DHFR and various tyrosine kinases (CDK2, HER2, EGFR, VEGFR2) .
- Induction of Apoptosis : Research indicates that it can activate caspases involved in the apoptotic pathway, leading to cell death in cancer cells .
- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis or function .
Anticancer Studies
A study evaluated the cytotoxic effects of 2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one on various cancer cell lines, including MCF-7 and MDA-MB-231. The compound demonstrated significant inhibition of cell viability with IC50 values indicating potent activity against these lines .
Antimicrobial Activity
The compound has also been tested against several microbial strains. Results indicate broad-spectrum antimicrobial activity comparable to standard antibiotics .
Enzyme Inhibition
In vitro studies have shown that this compound acts as a competitive inhibitor for DHFR with promising IC50 values ranging from 0.1 to 0.6 µM . Additionally, it has demonstrated inhibitory effects on several tyrosine kinases, suggesting its potential as a therapeutic agent in cancer treatment .
Comparative Analysis
To better understand the unique properties of 2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one, it can be compared to other quinazolinone derivatives:
| Compound Type | Biological Activity | Notable Effects |
|---|---|---|
| Quinazolinone Derivatives | Anticancer | Inhibits cell proliferation |
| Benzylamine Derivatives | Antimicrobial | Effective against various pathogens |
| 2-(1,3,4-Thiadiazolyl)thio | DHFR Inhibition | IC50 values between 0.1-0.6 µM |
Case Studies
- Case Study on Anticancer Activity : A recent study focused on the apoptotic effects of 2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one on MCF-7 cells revealed that treatment led to increased expression of pro-apoptotic markers and decreased viability over time .
- Case Study on Antimicrobial Efficacy : Another research evaluated its effectiveness against Staphylococcus aureus and E. coli, showing significant inhibition zones comparable to conventional antibiotics .
Q & A
Q. What are the recommended synthetic routes for 2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves condensing substituted benzylamines with quinazolinone precursors under reflux conditions. For example, refluxing with dimethylformamide (DMF) for 16 hours, followed by ice quenching and recrystallization, yields the target compound . Optimization can include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Acidic or basic conditions (e.g., HCl, KCO) improve cyclization efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves impurities .
Table 1 : Comparative Yields Under Varied Conditions
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | None | 16 | 65 |
| DMSO | KCO | 12 | 78 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR identifies benzylamino protons (δ 3.8–4.2 ppm) and aromatic protons (δ 6.8–8.1 ppm). C NMR confirms carbonyl (C=O, δ ~170 ppm) and quinazolinone ring carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 294.1).
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .
Q. What in vitro biological screening assays are initially recommended to explore its potential therapeutic applications?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or receptors (e.g., angiotensin II receptor) using fluorescence-based or radiometric methods .
- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophages .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer : Contradictions often arise from assay variability. To address this:
- Standardize Assay Conditions : Use identical cell lines (e.g., NIH/3T3 vs. HEK293), concentrations, and incubation times.
- Validate Targets : Employ siRNA knockdown or CRISPR-edited cells to confirm specificity .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) to identify trends.
Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies to enhance selectivity?
- Methodological Answer :
- Substituent Modification : Replace the benzyl group with heteroaromatic rings (e.g., thiophene, furan) to modulate lipophilicity and binding .
- Scaffold Hopping : Synthesize 3,4-dihydroquinoxalin-2(1H)-one analogs to compare bioactivity .
- Pharmacophore Mapping : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding motifs .
Q. How does the compound’s stereochemistry influence its pharmacological profile, and what methods validate chiral purity?
- Methodological Answer :
- Chiral Centers : The benzylamino methyl group may introduce stereoisomerism.
- Validation Techniques :
- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol gradients.
- Optical Rotation : Compare [α] values with enantiopure standards.
- X-ray Crystallography : Resolve absolute configuration .
Q. What computational approaches predict binding modes with target proteins, and how to validate these predictions experimentally?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide simulates interactions with kinases (e.g., EGFR). Focus on binding free energy (ΔG) and key residues (e.g., Lys745 in EGFR) .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K).
- Mutagenesis : Engineer point mutations (e.g., T790M in EGFR) to disrupt predicted interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
